molecular formula C9H13NO2 B1194067 (+)-Synephrine CAS No. 532-80-9

(+)-Synephrine

Cat. No. B1194067
CAS RN: 532-80-9
M. Wt: 167.2 g/mol
InChI Key: YRCWQPVGYLYSOX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-synephrine is a synephrine.

Scientific Research Applications

Fat Oxidation and Exercise

  • Increased Fat Oxidation During Exercise : Research by (Gutiérrez-Hellín & Del Coso, 2016) and (Gutiérrez-Hellín, Ruíz-Moreno, & Del Coso, 2019) has shown that acute ingestion of p-synephrine enhances fat oxidation while exercising at low-to-moderate intensities without affecting energy expenditure. This suggests its role in potentially aiding weight loss efforts through exercise.

Pharmacological Activities

  • Pharmacological Effects : A study by (Ziemichód et al., 2021) elaborates on the diverse pharmacological effects of p-synephrine. It has anti-obesity, anti-diabetic, anti-inflammatory, antidepressant activities, and can act as a hypotensive agent in portal hypertension.

Analytical Methods for Synephrine

  • Analytical Techniques : Pellati & Benvenuti (2007) describe various chromatographic and electrophoretic methods for analyzing synephrine in Citrus aurantium, highlighting the importance of accurate measurement in research and commercial applications. See their study for details: (Pellati & Benvenuti, 2007).

Synephrine in Food and Agriculture

  • Presence in Citrus Fruits : Research by (Dragull, Breksa, & Cain, 2008) found significant concentrations of synephrine in the juice of Citrus unshiu, suggesting its dietary relevance and potential for agricultural studies.

Molecular Biology Aspects

  • Genetic Factors in Synephrine Production : Bartley, Breksa, & Ishida (2010) investigated the genetic aspects of synephrine biosynthesis in Citrus, highlighting the role of tyrosine decarboxylase and its correlation with synephrine production: (Bartley, Breksa, & Ishida, 2010).

Metabolic and Cardiovascular Effects

  • Influence on Metabolism and Cardiovascular System : Research by (Maldonado et al., 2018) focuses on the action of p-synephrine on hepatic enzyme activities linked to carbohydrate and energy metabolism, shedding light on its broader metabolic effects.

  • Hemodynamic Effects in Portal Hypertension : A study by (Huang et al., 2001) demonstrated the beneficial hemodynamic effects of synephrine in portal hypertensive rats, suggesting its potential therapeutic applications.

Receptor-Binding Properties

  • Receptor-Binding and Pharmacological Effects : An overview by (Stohs, Preuss, & Shara, 2011) discusses the receptor-binding properties of p-synephrine, which are crucial for understanding its pharmacological effects.

properties

CAS RN

532-80-9

Product Name

(+)-Synephrine

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

4-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol

InChI

InChI=1S/C9H13NO2/c1-10-6-9(12)7-2-4-8(11)5-3-7/h2-5,9-12H,6H2,1H3/t9-/m1/s1

InChI Key

YRCWQPVGYLYSOX-SECBINFHSA-N

Isomeric SMILES

CNC[C@H](C1=CC=C(C=C1)O)O

SMILES

CNCC(C1=CC=C(C=C1)O)O

Canonical SMILES

CNCC(C1=CC=C(C=C1)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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